molecular formula C9H9F3N4 B8449427 9H-Purine, 6-propyl-2-(trifluoromethyl)-

9H-Purine, 6-propyl-2-(trifluoromethyl)-

Cat. No. B8449427
M. Wt: 230.19 g/mol
InChI Key: QRUMIFSSGMBAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-Purine, 6-propyl-2-(trifluoromethyl)- is a useful research compound. Its molecular formula is C9H9F3N4 and its molecular weight is 230.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9H-Purine, 6-propyl-2-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Purine, 6-propyl-2-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H9F3N4

Molecular Weight

230.19 g/mol

IUPAC Name

6-propyl-2-(trifluoromethyl)-7H-purine

InChI

InChI=1S/C9H9F3N4/c1-2-3-5-6-7(14-4-13-6)16-8(15-5)9(10,11)12/h4H,2-3H2,1H3,(H,13,14,15,16)

InChI Key

QRUMIFSSGMBAMC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C(=NC(=N1)C(F)(F)F)N=CN2

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

1-Propyl magnesium bromide (3.0 mmol) was added to a mixture of 6-chloro-2-trifluoromethylpurine 222 mg (1.0 mmol), [1,3-bis(diphenylphosphino)-propane]dichloronickel(II) (0.04 mmol) and THF 15 ml at 20° C. under nitrogen. The reaction mixture was allowed to stirred at 50° C. for 12 hours, then cooled to 20 ° C., and 0.2 ml of water was added to quench the reaction. The mixture was diluted with 20 ml ethyl acetate and filtered over celite. Evaporation under vacuo and chromatography (MeOH:EtOAc:hexane=2:50:50) gave the title compound with 30% yield. 1H NMR (300 MHz, CDCl3) δ 8.10 (s, 1H), 7.27 (t, J=8.37 Hz, 1H), 3.29 (t, J=7.5 Hz, 2H), 1.95 (m,2H), 1.02 (t, 7.5 Hz, 2H).
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3 mmol
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222 mg
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15 mL
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0.2 mL
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20 mL
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Yield
30%

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